2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 3-methylphenyl group and at position 2 with a 2,4-dichlorophenoxy acetamide moiety. Its molecular formula is C₁₈H₁₄Cl₂N₃O₂S, with a molecular weight of 412.3 g/mol.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-10-3-2-4-11(7-10)16-21-22-17(25-16)20-15(23)9-24-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPMXIPCXPLVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by chlorinating phenol to obtain 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid.
Formation of the thiadiazole ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as 3-methylbenzoic acid, under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale chlorination and esterification reactions to produce 2,4-dichlorophenoxyacetic acid.
Automated coupling reactions: Use of automated reactors to ensure consistent and efficient coupling of intermediates.
Purification: Industrial purification techniques such as crystallization and chromatography to obtain high-purity final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Reduced thiadiazole derivatives.
Substitution products: Halogenated and alkylated derivatives of the original compound.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Agricultural chemistry: Used as a herbicide to control broadleaf weeds in crops like wheat, corn, and rice.
Biological studies: Employed in studies to understand plant hormone pathways and their effects on plant growth and development.
Medicinal chemistry: Investigated for its potential use in developing new pharmaceuticals due to its unique chemical structure and biological activity.
Industrial applications: Utilized in the synthesis of other complex organic compounds and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with plant hormone pathways:
Mimicking auxins: The compound mimics natural plant hormones called auxins, leading to uncontrolled cell division and growth.
Disruption of cellular processes: It disrupts normal cellular processes, causing abnormal growth patterns, wilting, and eventual death of the plant.
Molecular targets: The primary molecular targets are auxin receptors and related signaling pathways in plants.
Comparison with Similar Compounds
Compound 6an ():
- Structure: 2-(2,4-Dichlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide.
- Key Differences : Replaces the 3-methylphenyl group with a 3,5-dimethoxyphenyl.
- Activity : Exhibits potent herbicidal activity against Lactuca sativa (IC₅₀ = 42.7 g/ha in field trials) due to enhanced electron-donating methoxy groups, which improve target binding .
CAS 304474-13-3 ():
- Structure: 2-(2,4-Dichlorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide.
- Key Differences : Substitutes the 3-methylphenyl with a trifluoromethyl group.
- Impact : The trifluoromethyl group increases lipophilicity (logP ~3.5) and metabolic stability compared to the target compound’s methylphenyl group .
Modifications in the Acetamide Side Chain
Compound 8 ():
- Structure: N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide.
- Key Differences: Replaces phenoxy with a nitrobenzothiazole-acetamide side chain.
- Activity : Induces apoptosis in glioma cells (86.52% Akt inhibition) via π-π interactions and H-bonding, highlighting the role of nitro groups in anticancer activity .
Functional Group Replacements
Compound 5d ():
- Structure : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide.
- Key Differences: Incorporates a thiadiazinan-thione ring instead of a phenoxy group.
Comparative Data Tables
Table 1: Physicochemical Properties
Mechanistic Insights from Molecular Docking
- Electron-Donating Groups (e.g., methoxy in 6an): Enhance binding to herbicidal targets like acetolactate synthase via H-bonding .
- Halogen Substituents (e.g., Cl, CF₃): Improve lipophilicity and membrane permeability, critical for CNS-targeting anticancer agents .
- Thione/Thioether Linkages (e.g., in 5d): Facilitate redox interactions, useful in antimicrobial contexts .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic derivative that exhibits significant biological activity, particularly in the realm of anticancer properties. This article synthesizes existing research findings on its biological activities, focusing on its cytotoxic effects against various cancer cell lines.
Chemical Structure and Properties
The compound belongs to a class of thiadiazole derivatives, which are known for their diverse pharmacological profiles. The structural formula is represented as follows:
Anticancer Properties
Research has demonstrated that thiadiazole derivatives possess notable anticancer activities. Specifically, studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various human cancer cell lines.
- Cytotoxicity Studies :
- A study by Alam et al. (2020) reported that certain thiadiazole derivatives showed strong inhibitory effects against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cells, with IC50 values indicating effective concentrations needed to inhibit cell growth .
- Another study highlighted the anticancer activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide against breast cancer cell lines (MDA-MB-231), revealing IC50 values lower than that of standard chemotherapeutics like Imatinib .
The mechanism through which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Many thiadiazole derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : Compounds with similar structures often hinder the proliferation of cancer cells by interfering with cellular signaling pathways.
Table 1: Summary of Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Alam et al. (2020) |
| Compound B | SK-MEL-2 (Skin) | 4.27 | Alam et al. (2020) |
| Compound C | SK-OV-3 (Ovarian) | 10.5 | Alam et al. (2020) |
| Compound D | HCT15 (Colon) | 8.9 | Alam et al. (2020) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
